molecular formula C12H11N3O B060543 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile CAS No. 183500-36-9

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

Cat. No.: B060543
CAS No.: 183500-36-9
M. Wt: 213.23 g/mol
InChI Key: ACFSBQWDVYWNRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylimidazol-1-ylmethyl)benzonitrile
  • 4-(5-Ethylimidazol-1-ylmethyl)benzonitrile
  • 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzaldehyde

Uniqueness

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and ability to form hydrogen bonds, while the benzonitrile group provides a site for further chemical modifications .

Properties

IUPAC Name

4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFSBQWDVYWNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436662
Record name 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183500-36-9
Record name 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide (50.4 g, 150 mmol) in 3:1 THF/water (1.5 L) at 0° C. was added lithium hydroxide monohydrate (18.9 g, 450 mmol). After 1 hr, the reaction was concentrated in vacuo, diluted with EtOAc (3 L), and washed with water, sat. aq. NaHCO3 and brine. The solution was then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product as a pale yellow fluffy solid which was sufficiently pure for use in the next step without further purification.
Name
1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dihydroxyacetone in dimeric form (23.35 g/0.129 mol) and potassium thioisocyanate (25.18 g/0.259 mol) are added in succession to a solution of 25 g (0.233 mol) of 4-(aminomethyl)benzonitrile in 100 ml of isopropanol, and then the mixture is placed in an ice bath and 20 ml of acetic acid are added dropwise. The reaction mixture is stirred at room temperature for 48 hours. A precipitate is obtained, which is filtered off, washed with 50 ml of isopropanol and then twice with 50 ml of H2O, and subsequently dried. Thus crystals are obtained, which are used directly in the following desulphurisation step: 13 g (0.059 mol) of the previously obtained crystals are placed in 140 ml of a dilute solution of 10% nitric acid in water. At 0° C., 0.1 g of sodium nitrite is added very slowly. Marked evolution of a brown gas is observed, and the mixture gradually becomes homogeneous. The reaction mixture is then stirred at room temperature for 3 hours and then filtered and extracted once with AcOEt. The aqueous phase is then rendered basic with a 5N sodium hydroxide solution, and subsequently extracted twice with AcOEt. The organic phase is washed with a saturated NaCl solution, and then dried over MgSO4. Evaporation in vacuo yields the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thioisocyanate
Quantity
25.18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
dilute solution
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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